

N-Ethyl-n-butylamine: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Ethyl-n-butylamine	
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Abstract

This technical guide provides a detailed overview of **N-Ethyl-n-butylamine**, a secondary aliphatic amine with significant applications as a chemical intermediate in organic synthesis. This document covers its nomenclature, including the IUPAC name and various synonyms, and presents a thorough compilation of its physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, drawing from established chemical literature. The guide also includes visualizations of a key synthetic pathway to facilitate a deeper understanding of its preparation.

Nomenclature

The nomenclature of chemical compounds is critical for unambiguous identification. This section provides the standardized IUPAC name and a list of common synonyms for **N-Ethyl-n-butylamine**.

IUPAC Name: N-ethylbutan-1-amine[1][2][3][4]

Synonyms: A comprehensive list of synonyms for **N-Ethyl-n-butylamine** is provided in the table below.



Synonym
Butylethylamine
Ethylbutylamine
N-Butyl-N-ethylamine
N-Butylethylamine
N-Ethyl,N-(n-butyl)amine
N-Ethyl-1-butanamine
N-Ethylbutanamine
N-Ethylbutylamine
Ethyl-n-butylamine
N-n-Butylethylamine

Physicochemical Properties

A summary of the key physical and chemical properties of **N-Ethyl-n-butylamine** is presented in the following tables for easy reference and comparison.

Table 1: General Properties

Property	Value
CAS Number	13360-63-9
Molecular Formula	C6H15N
Molecular Weight	101.19 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Ammonia-like

Table 2: Physical Properties



Property	Value
Boiling Point	108 °C
Melting Point	-87.87°C (estimate)
Density	0.74 g/mL at 25 °C
Vapor Pressure	18 mm Hg at 20 °C
Refractive Index	n20/D 1.405
Flash Point	18 °C
Water Solubility	Slightly soluble (1-10 mg/ml)
logP	-0.1 at 25°C

Table 3: Spectroscopic Data

Technique	Data
¹ H NMR	The proton NMR spectrum exhibits characteristic signals for the ethyl and butyl groups. The chemical shifts are influenced by the adjacent nitrogen atom. Key shifts (ppm) are approximately: 2.63 (t), 2.62 (t), 1.69-1.14 (m), 1.105 (t), 0.99 (t), 0.92 (t).[5]
Mass Spec.	The mass spectrum shows a base peak at m/z 58. Other significant fragments can be observed, providing a characteristic fragmentation pattern for identification.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of **N-Ethyl-n-butylamine**.

Synthesis via Amines Disproportionation



A documented method for the synthesis of **N-Ethyl-n-butylamine** is through the disproportionation of amines. This reaction is carried out in a fixed-bed reactor.

Materials:

- Triethylamine
- Tributylamine
- CuO–NiO–PtO/y-Al2O3 catalyst

Procedure:

- The reaction is conducted in a fixed-bed reactor packed with the CuO–NiO–PtO/γ-Al2O3 catalyst.
- A mixture of triethylamine and tributylamine is passed through the reactor.
- The reaction temperature and liquid hourly space velocity are optimized to achieve high activity and selectivity.
- The product, **N-Ethyl-n-butylamine**, is collected. This method is advantageous as it does not generate water, simplifying the separation process.

Purification

Distillation: The primary method for purifying **N-Ethyl-n-butylamine** is distillation. The crude product from the synthesis reaction can be distilled to yield the pure amine. **N-Ethyl-n-butylamine** is collected at approximately 110 °C.

Chromatography: For higher purity, column chromatography can be employed. Due to the basic nature of amines, a deactivated stationary phase is recommended to prevent peak tailing.

Materials:

- Crude N-Ethyl-n-butylamine
- Silica gel (amine-functionalized or treated with a basic modifier)



Solvent system (e.g., hexane/ethyl acetate gradient)

Procedure:

- Prepare a column with the selected stationary phase.
- Dissolve the crude **N-Ethyl-n-butylamine** in a minimal amount of the initial mobile phase.
- Load the sample onto the column.
- Elute the compound using a suitable solvent gradient.
- Collect the fractions containing the pure product and confirm purity using an appropriate analytical technique.

Analysis

Gas Chromatography (GC): GC is a suitable method for assessing the purity of **N-Ethyl-n-butylamine**.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column (e.g., DB-5MS).

Conditions:

- Carrier Gas: Nitrogen or Helium.
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped to 140 °C at a rate of 5 °C/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of **N-Ethyl-n-butylamine**.



Sample Preparation:

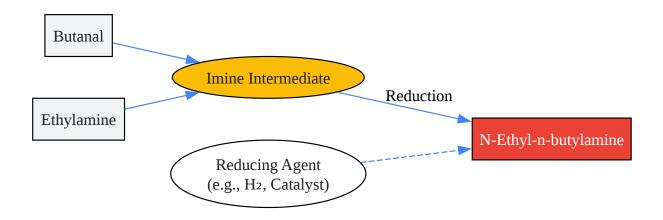
• Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

Analysis:

 Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the known chemical shifts and coupling patterns for N-Ethyl-n-butylamine.

Visualizations

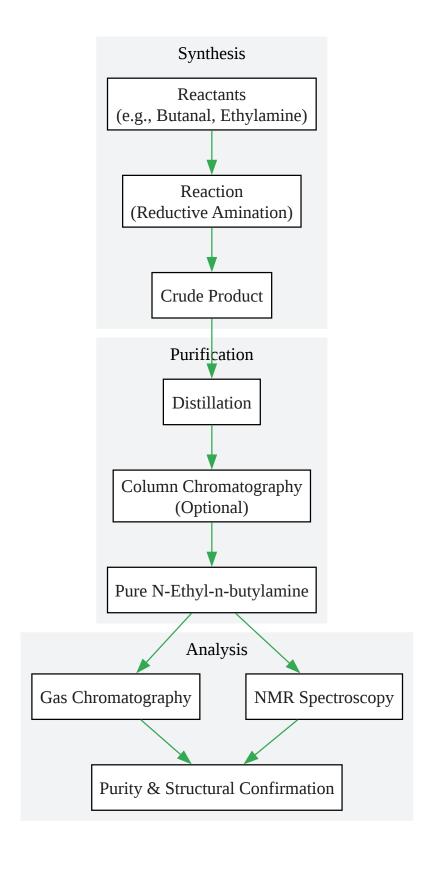
The following diagrams illustrate a key synthetic pathway and a general experimental workflow for **N-Ethyl-n-butylamine**.



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Caption: Reductive amination synthesis of **N-Ethyl-n-butylamine**.





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Caption: General experimental workflow for **N-Ethyl-n-butylamine**.



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